4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine

Description

Chemical Structure and Nomenclature

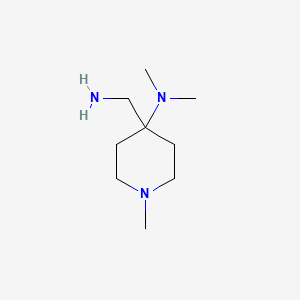

4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine exhibits a complex molecular architecture that reflects sophisticated organic chemistry principles. The compound possesses the molecular formula C9H21N3 with a molecular weight of 171.28 grams per mole. The International Union of Pure and Applied Chemistry nomenclature system assigns this molecule the systematic name this compound, which accurately describes the substitution pattern on the piperidine ring system. The compound is uniquely identified by the Chemical Abstracts Service registry number 876717-12-3, which serves as its universal chemical identifier in scientific databases.

The structural representation reveals a six-membered saturated nitrogen heterocycle with quaternary carbon substitution at the 4-position. The piperidine ring features three distinct methylation sites: one on the ring nitrogen atom (position 1) and two on the nitrogen atom of the dimethylamino substituent. Additionally, an aminomethyl group extends from the quaternary carbon center, creating a molecule with both tertiary and primary amino functionalities. The compound's systematic International Chemical Identifier string is InChI=1S/C9H21N3/c1-11(2)9(8-10)4-6-12(3)7-5-9/h4-8,10H2,1-3H3, which provides a complete computational description of its connectivity.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CN1CCC(CC1)(CN)N(C)C, which concisely describes the bonding pattern and atomic connectivity. This notation system facilitates computational chemistry applications and database searches. Alternative nomenclature variations found in the chemical literature include 4-Piperidinemethanamine, 4-(dimethylamino)-1-methyl- and (4-Aminomethyl-1-methyl-piperidin-4-yl)-dimethyl-amine, which emphasize different aspects of the molecular structure.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of piperidine chemistry, which traces its origins to the mid-nineteenth century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it through the reaction of piperine with nitric acid. This foundational work established the piperidine scaffold as a significant structural motif in organic chemistry, leading to the subsequent development of numerous derivatives and substituted variants.

The specific compound this compound represents a more contemporary advancement in piperidine chemistry, reflecting modern synthetic capabilities that allow for precise substitution patterns. While the exact discovery date and original synthesizer of this particular compound are not definitively documented in the available literature, its emergence can be traced to ongoing efforts in medicinal chemistry to develop sophisticated nitrogen-containing building blocks. The compound's registration in major chemical databases and availability from multiple commercial suppliers indicates its recognition as a valuable research chemical within the past two decades.

The development of synthetic methodologies for creating highly substituted piperidines has been driven by the pharmaceutical industry's need for diverse chemical scaffolds. Historical precedents in piperidine synthesis, such as the preparation of 4-amino-2,2,6,6-tetramethylpiperidine through reductive amination processes, have provided synthetic frameworks that inform the preparation of related compounds. These methodological advances have enabled chemists to access increasingly complex piperidine derivatives with multiple functional groups, exemplified by this compound.

Classification within Organic Chemistry

This compound occupies a distinct position within the taxonomic framework of organic chemistry as a nitrogen-containing heterocyclic compound. The molecule belongs to the broad category of heterocycles with nitrogen, specifically representing a substituted piperidine derivative. Within this classification, it can be further categorized as a tertiary amine due to the presence of both dimethylamino and methylamino functional groups, making it a polyamine compound with multiple nitrogen centers.

The compound represents a member of the piperidine alkaloid family, although it is synthetically derived rather than naturally occurring. Piperidine derivatives constitute a fundamental class of heterocyclic compounds characterized by their six-membered saturated ring containing one nitrogen atom. The structural complexity of this compound places it among the more sophisticated examples of this class, featuring quaternary carbon substitution and multiple amino functionalities.

From a functional group perspective, the molecule contains both primary and tertiary amino groups, classifying it as a diamine compound. The primary amino group (-NH2) attached to the methyl bridge provides nucleophilic reactivity, while the tertiary dimethylamino group contributes to the molecule's basicity and potential for further chemical modification. This dual amino functionality makes the compound particularly valuable as a building block in organic synthesis, where it can participate in multiple types of chemical transformations.

The compound also falls within the category of substituted cycloalkylamines, representing a specialized subset of aliphatic amines where the nitrogen atoms are incorporated into or attached to cyclic structures. This classification is significant for understanding the compound's conformational properties and potential biological activities, as the piperidine ring system exhibits specific three-dimensional characteristics that influence molecular interactions.

Significance in Chemical Research

The research significance of this compound stems from its potential applications as a versatile building block in medicinal chemistry and materials science. The compound's unique structural features, combining multiple amino functionalities with a substituted piperidine core, make it an attractive scaffold for drug discovery efforts. Piperidine derivatives have historically played crucial roles in pharmaceutical development, with numerous marketed drugs containing this structural motif. The specific substitution pattern of this compound provides multiple sites for chemical modification, enabling researchers to create diverse libraries of related molecules for biological screening.

Current commercial availability from multiple suppliers, including major chemical companies, indicates significant research interest in this compound. The molecule is offered in various quantities ranging from milligram to gram scales, suggesting its utility in both academic research and potential industrial applications. Price points ranging from approximately $72 to $277 per gram reflect the compound's specialized nature and synthetic complexity.

The compound's role as a research chemical extends beyond direct pharmaceutical applications to include its use in the development of new synthetic methodologies. Its multiple reactive sites make it suitable for exploring novel chemical transformations and reaction conditions. The presence of both primary and tertiary amino groups provides opportunities for selective functionalization, allowing chemists to develop strategies for regioselective modifications. This capability is particularly valuable in the context of structure-activity relationship studies, where systematic modifications of specific molecular regions are required.

In the broader context of chemical biology and drug discovery, this compound serves as a representative example of modern chemical diversity efforts. The pharmaceutical industry's emphasis on three-dimensional molecular complexity and the incorporation of saturated heterocycles aligns with the structural characteristics of this compound. Research efforts focusing on the systematic exploration of substituted piperidines have identified numerous bioactive compounds, suggesting that related derivatives of this molecule may possess interesting biological properties.

Properties

IUPAC Name |

4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-11(2)9(8-10)4-6-12(3)7-5-9/h4-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOZCKVJAIJJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CN)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424417 | |

| Record name | 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876717-12-3 | |

| Record name | 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Synthesis and Reduction

A common approach involves reductive amination of 1-methylpiperidin-4-one derivatives. For example, 1-methylpiperidin-4-one is reacted with methylamine in acetonitrile, followed by sodium tris(acetoxy)borohydride (NaBH(OAc)₃) at −10°C to room temperature. This two-step process achieves a 62.9% yield of the intermediate 1-N-(methylsulfonyl)-4-(aminomethyl)piperidine , which is subsequently methylated to introduce the N,N-dimethyl group.

Key Conditions:

Catalytic Hydrogenation of Cyano Precursors

Raney Nickel-Mediated Reduction

Hydrogenation of 4-piperidinecarbonitrile using Raney nickel under high-pressure H₂ (6 MPa) in ethanol at 88°C produces 4-(aminomethyl)piperidine. Subsequent quaternization with methyl iodide or dimethyl sulfate introduces the N,N,1-trimethyl groups.

Key Conditions:

Pd/C-Mediated Coupling and Hydrogenation

Buchwald-Hartwig Amination

Aryl halides such as 1-bromo-3-nitro-5-(trifluoromethyl)benzene undergo Pd-catalyzed coupling with 1-methylpiperidin-4-amine in 1,4-dioxane at 120°C. The nitro group is then reduced to an amine using H₂/Pd-C, followed by methylation.

Key Conditions:

Aza-Michael Addition and Alkylation

Tertiary Amine Formation

Reacting 1-methylpiperidin-4-amine with acrylonitrile or tert-butyl acrylate via aza-Michael addition introduces the aminomethyl group. Subsequent alkylation with methyl iodide in DMF at 60°C yields the target compound.

Key Conditions:

Comparative Analysis of Methods

Critical Reaction Parameters

- Temperature: Hydrogenation and reductive amination require strict control (−10°C to 120°C).

- Catalysts: Pd/C and Raney Ni are optimal for nitro/cyano reductions.

- Solvents: Polar aprotic solvents (DMF, CH₃CN) enhance reaction rates.

Industrial-Scale Considerations

Patent CN107805218B highlights a streamlined two-step process for analogous piperidines using N-benzyl-4-piperidone and tert-butyl carbamate, achieving 90% yield via Pd/C hydrogenation. This method avoids hazardous reagents, making it suitable for bulk synthesis.

Emerging Techniques

Recent advances include photoflow chemistry for continuous reductive amination and enzymatic resolution to achieve enantiopure products. These methods remain exploratory but show promise for optimizing stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halides, alkoxides

Major Products Formed

Oxidation: N-oxides

Reduction: Modified amines

Substitution: Substituted piperidine derivatives

Scientific Research Applications

4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity : The lipophilic character increases with alkyl or aryl substitutions (e.g., benzyl in or long-chain alkoxy groups in CP-46,665). The target compound’s XLogP3 (~1.2) suggests moderate solubility in aqueous media, advantageous for bioavailability.

- Hydrogen Bonding : Polar substituents like acetyl () or methoxybenzyl enhance hydrogen-bond acceptor capacity, influencing receptor binding.

Key Observations :

- Cytotoxicity : CP-46,665 demonstrates that bulky lipophilic groups enhance membrane interaction, leading to cell death. The target compound’s trimethyl groups may limit such effects but improve CNS penetration.

- Antitumor Activity: While 4-arylaminoquinazolines () act via kinase inhibition, piperidine derivatives like the target compound may target different pathways (e.g., GPCRs or ion channels).

Biological Activity

4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine, often referred to as a derivative of piperidine, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

The compound is characterized by a piperidine ring with a trimethyl substitution and an aminomethyl group that enhances its biological properties. Its structure can be represented as follows:

Antimalarial Activity

Recent studies have demonstrated that piperidine derivatives exhibit significant antimalarial activity. For instance, compounds similar to this compound have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro assays indicated that certain derivatives possess half-maximal inhibitory concentration (IC50) values in the nanomolar range, suggesting potent activity against both chloroquine-sensitive and resistant strains .

Table 1: Antimalarial Activity of Piperidine Derivatives

| Compound | IC50 (nM) | Strain Type |

|---|---|---|

| This compound | <500 | Chloroquine-sensitive (3D7) |

| 4-N-methyl-4-aminoquinoline | <500 | Chloroquine-resistant (K1) |

Inhibition of Serine Proteases

Another significant area of research involves the inhibition of serine proteases. Piperidine-based compounds have been synthesized and evaluated for their ability to inhibit matriptase and hepsin, which are implicated in various cancers. The compounds showed nanomolar activity, highlighting their potential as therapeutic agents in cancer treatment .

Table 2: Inhibition Potency Against Serine Proteases

| Compound | IC50 (nM) | Target Protease |

|---|---|---|

| Piperidine carbamate inhibitor | 0.6 | Hepsin |

| Piperidine carbamate inhibitor | 30 | Matriptase |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the piperidine ring significantly influence biological activity. For instance, substituents at specific positions can enhance solubility and binding affinity to target proteins. The presence of electron-donating groups has been correlated with increased potency against various biological targets.

Key Findings in SAR:

- Alkyl Substituents: Influence hydrophobic interactions with target proteins.

- Amino Group Positioning: Critical for maintaining biological activity; optimal positioning can enhance binding affinity.

- Ring Modifications: Alterations to the piperidine structure can lead to improved pharmacokinetic properties.

Case Study 1: Antimalarial Efficacy

In a study published in Nature Communications, researchers synthesized a series of piperidine derivatives and tested them against P. falciparum. The study found that derivatives with specific alkyl substitutions exhibited enhanced antimalarial properties compared to traditional treatments .

Case Study 2: Cancer Therapeutics

A separate study focused on the development of piperidine-based inhibitors targeting serine proteases involved in cancer progression. The results indicated that these compounds not only inhibited protease activity but also demonstrated selective toxicity towards cancer cells over normal cells .

Q & A

Q. Key Variables :

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but complicate purification.

- Temperature : Elevated temperatures (60–80°C) improve kinetics but risk side reactions like over-alkylation.

- Stoichiometry : Excess methylating agent ensures complete substitution but requires careful quenching.

Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or NMR .

What advanced spectroscopic and chromatographic techniques are critical for characterizing structural isomers of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Distinguish between N-methyl and aminomethyl groups via chemical shifts (δ 2.1–2.3 ppm for N-CH₃, δ 3.0–3.2 ppm for -CH₂-NH₂) .

- ¹³C NMR : Confirm quaternary carbon environments (e.g., piperidine ring carbons vs. methyl groups).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₂₁N₃) with <2 ppm mass error .

- HPLC-PDA : Detect impurities using a C18 column with acetonitrile/water gradients.

Advanced Application : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

How can researchers optimize reaction conditions to minimize byproducts like N-oxide derivatives or over-alkylated species?

Advanced Research Question

Design of Experiments (DOE) :

- Factor Screening : Test variables (temperature, solvent, catalyst) via fractional factorial design to identify critical parameters .

- Response Surface Methodology (RSM) : Optimize conditions (e.g., 45°C, 1.2 eq methyl iodide, 12 hr reaction time) to maximize yield (>85%) while keeping impurities <5% .

Q. Contingency Strategies :

- Quenching : Use aqueous Na₂S₂O₃ to neutralize excess methylating agents.

- Byproduct Analysis : Characterize N-oxides via IR spectroscopy (ν~950 cm⁻¹ for N-O stretch) and mitigate using inert atmospheres .

What computational chemistry approaches predict the compound’s reactivity in novel reactions (e.g., cycloadditions or enzyme inhibition)?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the aminomethyl group’s lone pair (HOMO) may drive interactions with biological targets .

- Molecular Dynamics (MD) : Simulate binding affinities to enzymes (e.g., monoamine oxidases) using force fields like AMBER or CHARMM .

- Reaction Path Search : Tools like GRRM17 or AFIR identify transition states and intermediates for proposed reactions (e.g., ring-opening of piperidine under acidic conditions) .

Validation : Cross-check computational predictions with experimental kinetics (e.g., rate constants from UV-Vis monitoring) .

How should researchers address contradictions between theoretical predictions and experimental data in structure-activity relationship (SAR) studies?

Advanced Research Question

Case Example : If DFT predicts high binding affinity to a receptor but assays show low activity:

Re-examine Assumptions : Confirm protonation states (the compound may exist as a zwitterion at physiological pH) .

Solvent Effects : Include implicit solvent models (e.g., COSMO-RS) in simulations to account for solvation .

Conformational Sampling : Use metadynamics to explore non-equilibrium conformations missed in static DFT calculations .

Q. Methodological Framework :

- Iterative Refinement : Update computational models with experimental data (e.g., crystallographic ligand poses) .

- Statistical Analysis : Apply multivariate regression to identify outliers or confounding variables (e.g., impurity interference) .

What strategies ensure reproducibility in scaling up the synthesis from milligram to gram scale?

Basic Research Question

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor key parameters (e.g., reagent consumption) .

- Purification Consistency : Use automated flash chromatography with standardized gradients.

- Documentation : Record batch-specific variables (e.g., solvent lot numbers, humidity) to trace variability .

Advanced Consideration : Evaluate green chemistry metrics (e.g., E-factor, atom economy) during scale-up to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.